molecular formula C5H10NaO2 B130782 Sodium pentanoate CAS No. 6106-41-8

Sodium pentanoate

Cat. No.: B130782
CAS No.: 6106-41-8
M. Wt: 125.12 g/mol
InChI Key: RWSZDLPYUAAMDO-UHFFFAOYSA-N
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Description

Sodium pentanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H10NaO2 and its molecular weight is 125.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energy Storage and Battery Technology

Sodium valerate has been implicated in research related to sodium and sodium-ion batteries, which are crucial for energy storage applications, especially in the context of renewable energy sources. Sodium batteries have been recognized for their role in load leveling and powering electrical vehicles, while sodium-ion batteries (SIBs) are considered promising for stationary applications due to their lifetime, power, price, and material availability. Research is focused on materials for these batteries, addressing the needs of the scientific community (Delmas, 2018). Furthermore, aqueous sodium-ion batteries (ASIBs) are seen as potential stationary power sources for sustainable energies like wind and solar power due to their safety and performance attributes (Bin et al., 2018).

Industrial and Engineering Applications

Sodium's properties make it a significant element in various industries. It's used as a coolant in fast reactors due to its excellent heat transfer and nuclear properties. The chemical industries utilize sodium as a reducing agent. Despite its reactivity with air and water, advancements in engineering systems have mitigated these issues, leading to the development of robust 'sodium technology' (Kale & Rajan, 2004). Moreover, sodium's application as a coolant in fast breeder nuclear reactors has promoted significant R&D in sodium technology, highlighting its importance in the energy sector (Rajan, 2021).

Nanotechnology and Material Science

Sodium valerate has been investigated in the context of material science, particularly in the synthesis of advanced carbon nanostructures for high-performance sodium metal anodes. The research focuses on addressing challenges like the formation of unstable solid-electrolyte-interface (SEI) films and dendritic sodium formation, which are crucial for the practical application of sodium metal batteries (Ma, Xu, & Wang, 2020). In addition, there is significant research on polyanion-type electrode materials for Na-ion batteries, which are attractive for large-scale energy storage applications due to their stability, safety, and suitable operating voltages (Ni, Bai, Wu, & Wu, 2017).

Biomedical and Health Sciences

Sodium valerate has been studied in the biomedical field, particularly concerning its role in the modulation of the gut microbiome. A study found that sodium reduction increased circulating short-chain fatty acids (SCFAs), including valerate, which was associated with decreased blood pressure and improved arterial compliance. This finding supports the notion that dietary sodium may influence the gut microbiome in humans and has potential implications for health and disease management (Chen et al., 2020).

Environmental Science and Soil Remediation

Sodium valerate has been explored in environmental science, particularly in the remediation of contaminated soils. Research on integrated techniques combining electrokinetics and zero-valent metal (ZVM) has shown promise in remediating perchloroethylene (PCE) contaminated soils. The use of sodium in this context demonstrates its utility in addressing environmental pollution and contributing to soil remediation efforts (Chang & Cheng, 2006).

Mechanism of Action

Target of Action

Sodium pentanoate, also known as sodium valerate, is a short-chain fatty acid (SCFA) that primarily targets immune cells, particularly T cells . It plays a significant role in modulating the function of these cells to facilitate homeostasis .

Mode of Action

This compound interacts with its targets by enhancing the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, and reducing the production of interleukin-17A (IL-17A), a pro-inflammatory cytokine . This modulation of cytokine production results in the suppression of pathogenic Th17 cell phenotype and the upregulation of regulatory T cells (Tregs), contributing to the maintenance of immune balance .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to function in central nervous system diseases by regulating inflammatory response, neuronal apoptosis, oxidative stress, and the integrity of the blood–brain barrier (BBB) . It also contributes to the pentose phosphate pathway (PPP), a primary source of NADPH, which is crucial for various metabolic processes .

Pharmacokinetics

As a short-chain fatty acid, it is known to be soluble in water, alcohol, and glycerin, suggesting good bioavailability

Result of Action

The action of this compound leads to molecular and cellular effects that contribute to immune regulation and homeostasis. It enhances the function of regulatory T cells while suppressing the activity of pro-inflammatory Th17 cells . This results in a reduction of inflammation and a promotion of immune tolerance .

Action Environment

The action of this compound can be influenced by various environmental factors. The gut microbiome and dietary patterns, for instance, can impact the production and function of SCFAs, including this compound . An imbalanced gut microbiota or a diet low in fiber and high in fat and sugar can lead to dysbiosis, potentially affecting the efficacy and stability of this compound .

Future Directions

Sodium valerate has shown potential in promoting intestinal health . Its role in regulating intestine homeostasis and its possible synergetic effects with other SCFAs warrant further investigation . It’s also worth noting that Sodium valerate is a component of many steroid-based pharmaceuticals , indicating potential future directions in pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Sodium pentanoate plays a significant role in biochemical reactions, particularly as a short-chain fatty acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where this compound acts as an inhibitor. This inhibition leads to changes in gene expression by altering the acetylation status of histones. Additionally, this compound can interact with G-protein-coupled receptors (GPCRs) on the cell surface, influencing signaling pathways involved in inflammation and immune responses .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) while reducing pro-inflammatory cytokines like interleukin-17A (IL-17A) in immune cells . This modulation of cytokine production can have significant implications for immune regulation and inflammation. Additionally, this compound affects cellular metabolism by altering the flux of acetyl coenzyme A (acetyl-CoA) within cells, impacting processes such as lipogenesis and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and changes in gene expression . This alteration in gene expression can result in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Additionally, this compound can activate the mammalian target of rapamycin (mTOR) and p38 signaling pathways, further influencing cellular responses . These molecular interactions highlight the complex mechanisms through which this compound exerts its effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . For example, short-term exposure to this compound may lead to immediate changes in gene expression and cytokine production, while long-term exposure can result in more sustained effects on cellular metabolism and function. Additionally, the stability and degradation of this compound can influence its long-term effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on immune regulation and inflammation . At higher doses, it can exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and function . Studies in animal models have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, while higher doses may lead to toxicity and adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways within cells. It is metabolized to acetyl coenzyme A (acetyl-CoA), which is a key intermediate in various metabolic processes . The conversion of this compound to acetyl-CoA involves enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase. This metabolic pathway allows this compound to contribute to processes such as lipogenesis, energy production, and the synthesis of other biomolecules . Additionally, this compound can influence metabolic flux and the levels of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by monocarboxylate transporters (MCTs), which facilitate the movement of short-chain fatty acids . Once inside the cell, this compound can bind to proteins such as albumin, which helps in its distribution and localization within different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization within cells, which can influence its activity and function. Studies have shown that this compound can localize to the mitochondria and peroxisomes, where it participates in metabolic processes such as the β-oxidation of fatty acids . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with histone deacetylases (HDACs) and other nuclear proteins . The subcellular localization of this compound is essential for its role in regulating gene expression and cellular metabolism.

Properties

{ "Design of the Synthesis Pathway": "Sodium valerate can be synthesized by the esterification of valeric acid with sodium hydroxide.", "Starting Materials": [ "Valeric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Add valeric acid and methanol to a round-bottom flask.", "Add a few drops of concentrated sulfuric acid as a catalyst.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and add sodium hydroxide solution.", "Stir the mixture for several hours until the ester is formed.", "Filter the mixture to remove any precipitate.", "Add water to the filtrate to precipitate the sodium valerate.", "Dry the sodium valerate and store it in a dry place." ] }

CAS No.

6106-41-8

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

IUPAC Name

sodium;pentanoate

InChI

InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);

InChI Key

RWSZDLPYUAAMDO-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(=O)[O-].[Na+]

SMILES

CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCC(=O)O.[Na]

6106-41-8

Related CAS

109-52-4 (Parent)

Synonyms

Pentanoic Acid Sodium Salt;  Sodium n-Valerate;  Sodium Pentanoate;  Sodium Valerate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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